![molecular formula C11H20O B139984 10-Undecyn-1-ol CAS No. 2774-84-7](/img/structure/B139984.png)
10-Undecyn-1-ol
Overview
Description
10-Undecyn-1-ol is a chemical compound with the molecular formula C11H20O . It has an average mass of 168.276 Da and a monoisotopic mass of 168.151413 Da . It exhibits antifungal activity and is used in the esterification of pentanoic and stearic acids in the presence of lipase .
Synthesis Analysis
10-Undecyn-1-ol is used as a reagent in the preparation of 11-bromo-undec-1-yne by reacting with carbon tetrabromide and triphenylphosphine . It can also be synthesized from 10-undecylenic acid .Molecular Structure Analysis
The IUPAC Standard InChI for 10-Undecyn-1-ol is InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
10-Undecyn-1-ol is used in the esterification of pentanoic and stearic acids in the presence of lipase . It is also employed as a reagent in the preparation of 11-bromo-undec-1-yne by reacting with carbon tetrabromide and triphenylphosphine .Physical And Chemical Properties Analysis
10-Undecyn-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 243.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 55.9±6.0 kJ/mol, and it has a flash point of 187.8±12.1 °C . The index of refraction is 1.460, and it has a molar refractivity of 52.4±0.3 cm3 .Scientific Research Applications
Antifungal Activity
10-Undecyn-1-ol exhibits antifungal properties, which makes it valuable in the study and development of antifungal agents .
Esterification Reactions
This compound is used in esterification processes, particularly in the esterification of pentanoic and stearic acids in the presence of lipase, an enzyme that catalyzes the breakdown of fats .
Synthesis of Bromoalkynes
10-Undecyn-1-ol is employed as a reagent in synthetic chemistry for the preparation of 11-bromo-undec-1-yne, a reaction involving carbon tetrabromide and triphenylphosphine .
Safety and Hazards
When handling 10-Undecyn-1-ol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
10-Undecyn-1-ol, also known as undec-10-yn-1-ol, is primarily known for its antifungal activity
Mode of Action
It’s known that the compound exhibits antifungal activity . This suggests that it likely interacts with key components of fungal cells to inhibit their growth or reproduction.
Result of Action
The primary result of 10-Undecyn-1-ol’s action is its antifungal effect . By interacting with fungal cells, it inhibits their growth or induces their death, thereby exhibiting its antifungal activity.
properties
IUPAC Name |
undec-10-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQZOUNRPZBQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062638 | |
Record name | 10-Undecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecyn-1-ol | |
CAS RN |
2774-84-7 | |
Record name | 10-Undecyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2774-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Undecyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002774847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Undecyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 10-Undecyn-1-ol?
A1: 10-Undecyn-1-ol is characterized by the following:
- Molecular Formula: C11H20O
- Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared) spectroscopy are commonly used to confirm its structure.
Q2: What are the known biological activities of 10-Undecyn-1-ol?
A2: 10-Undecyn-1-ol has demonstrated various biological activities:
- Antifungal Activity: Research shows its effectiveness against phytopathogenic fungi like Rosellinia necatrix. This activity makes it a potential candidate for developing environmentally friendly fungicides.
- Chemoattractant: It acts as a chemoattractant for the entomopathogenic nematode Steinernema australe, potentially playing a role in biocontrol of insect pests.
Q3: How does inclusion complexation with cyclodextrin derivatives affect 10-Undecyn-1-ol's antifungal activity?
A: Studies show that complexing 10-Undecyn-1-ol with cyclodextrin derivatives, especially randomly methylated beta-cyclodextrin (RM-β-CD), significantly improves its antifungal activity against Rosellinia necatrix. This enhancement is attributed to:
Q4: What is the role of 10-Undecyn-1-ol in the synthesis of other compounds?
A4: 10-Undecyn-1-ol serves as a key starting material in various synthetic pathways:
- Synthesis of Alkyl-methoxy-1,4-benzoquinones: It is employed in synthesizing natural products like Primin, possessing interesting biological properties.
- Pyridine Alkaloid Synthesis: It's used in a Sonogashira reaction for preparing the pyridine alkaloid niphatesine C and its analogue norniphatesine C.
- Polyurethane Synthesis: It can be used as a starting material for the synthesis of biobased aromatic triols, which are subsequently used to produce segmented polyurethanes. This opens avenues for utilizing renewable resources in material development.
Q5: How is 10-Undecyn-1-ol utilized in isomerization reactions?
A: 10-Undecyn-1-ol plays a crucial role in the synthesis of terminal alkynols, which are intermediates for potent anticancer agents like C-16 alkynic fatty acids. The process involves:
Q6: What are the potential environmental impacts of 10-Undecyn-1-ol?
A: While the provided research doesn't delve into the detailed ecotoxicological profile of 10-Undecyn-1-ol, its use as a potential fungicide necessitates careful assessment of its environmental impact. Future research should focus on:
Q7: What analytical techniques are used to identify and quantify 10-Undecyn-1-ol?
A7: Several analytical techniques are employed to study 10-Undecyn-1-ol:
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